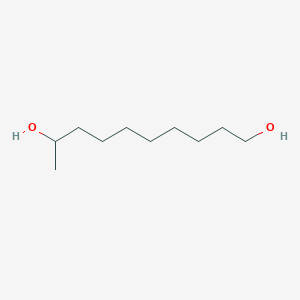

Decane-1,9-diol

Description

Properties

IUPAC Name |

decane-1,9-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBMYNGGGPTKKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3208-05-7 | |

| Record name | decane-1,9-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Decane-1,9-diol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane-1,9-diol, a long-chain aliphatic diol, is a molecule of growing interest in various scientific fields.[1] It is a naturally occurring compound found in rice root exudates, where it plays a role as a biological nitrification inhibitor.[2][3] Its unique structure, featuring hydroxyl groups at the 1st and 9th positions of a ten-carbon chain, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis and polymer chemistry, as well as a subject of investigation in agriculture and pharmaceuticals.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and key applications of decane-1,9-diol.

Physical and Chemical Properties

The physical and chemical characteristics of decane-1,9-diol are fundamental to its application and reactivity. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of Decane-1,9-diol

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O₂ | [2][3] |

| Molecular Weight | 174.28 g/mol | [2][3] |

| CAS Number | 3208-05-7 | [2] |

| Appearance | White solid (Predicted) | |

| Melting Point | Not experimentally determined. For comparison, 1,10-decanediol has a melting point of 72-75 °C.[4] | |

| Boiling Point | Not experimentally determined. For comparison, 1,10-decanediol has a boiling point of 297 °C.[4] | |

| Density | Not experimentally determined. For comparison, 1,10-decanediol has a density of 0.891 g/cm³ at 80 °C.[4] | |

| Solubility | Poorly soluble in water.[4] Soluble in alcohols and other organic solvents. | |

| LogP (Predicted) | 2.4 | [2] |

Experimental Protocols

Synthesis of Decane-1,9-diol

While various synthetic routes to diols exist, a common laboratory-scale approach for the synthesis of α,ω-diols involves the reduction of the corresponding dicarboxylic acid or its ester. A representative protocol for the synthesis of a diol from a dicarboxylic acid ester is detailed below. This can be adapted for the synthesis of decane-1,9-diol from a suitable precursor like a derivative of sebacic acid.

Representative Protocol: Reduction of a Dicarboxylic Acid Ester

-

Esterification: A dicarboxylic acid (e.g., sebacic acid) is refluxed with an excess of an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to produce the corresponding diethyl ester. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the crude ester is purified by distillation or chromatography.

-

Reduction: The purified diethyl ester is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether. A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid, is slowly added to the solution at 0 °C. The reaction mixture is then stirred at room temperature until the reduction is complete (monitored by TLC or gas chromatography).

-

Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude diol.

-

Purification: The crude decane-1,9-diol can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Methods: Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of decane-1,9-diol, for example, in determining its purity or quantifying its presence in a sample matrix.

GC Analysis Conditions:

-

Instrument: Agilent 8890 Gas Chromatograph or equivalent.

-

Column: A polar capillary column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is often a good choice for the analysis of diols to minimize peak tailing.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 310 °C.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 20 °C/min.

-

Ramp 2: Increase to 180 °C at a rate of 3 °C/min.

-

-

Carrier Gas: Helium or Nitrogen.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of decane-1,9-diol.

Table 2: Spectroscopic Data of Decane-1,9-diol

| Technique | Data |

| ¹H NMR | Predicted chemical shifts would show a complex multiplet for the methine proton adjacent to the secondary alcohol, a triplet for the methylene protons adjacent to the primary alcohol, a doublet for the methyl group, and a series of multiplets for the other methylene protons in the chain. |

| ¹³C NMR | Predicted chemical shifts would include signals for the two carbons bearing hydroxyl groups (one secondary and one primary), a signal for the methyl carbon, and several signals for the methylene carbons in the aliphatic chain. |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching absorptions just below 3000 cm⁻¹. C-O stretching absorptions in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum would be expected to show a weak or absent molecular ion peak (M⁺) at m/z 174. Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage. |

Applications in Research and Drug Development

Decane-1,9-diol has several notable applications that are of interest to researchers and drug development professionals.

-

Biological Nitrification Inhibitor: As a natural product, decane-1,9-diol has been identified as an effective biological nitrification inhibitor (BNI).[2][3] This property is significant in agriculture for improving nitrogen use efficiency and reducing nitrous oxide emissions.[3]

-

Polymer Synthesis: The two hydroxyl groups of decane-1,9-diol make it a useful monomer for the synthesis of polyesters and other polymers.[3] Its incorporation into polymer chains can influence the material's physical properties.

-

Pharmaceutical Applications: There is interest in the use of diols in pharmaceutical formulations, for example, as solubilizing agents.[3] The specific properties of decane-1,9-diol may offer advantages in certain drug delivery systems.

-

Influence on Plant Growth: Research has indicated that decane-1,9-diol can enhance root growth in plants like Arabidopsis. This effect is thought to be mediated through its influence on abscisic acid (ABA) signaling pathways and auxin transport mechanisms.[3]

Signaling Pathway Involvement: Abscisic Acid (ABA) Signaling

Decane-1,9-diol is reported to influence the abscisic acid (ABA) signaling pathway, a crucial pathway in plants that regulates various processes, including stress responses and development. While the precise molecular interactions of decane-1,9-diol with the components of this pathway are still under investigation, a general overview of the core ABA signaling cascade is presented below. It is hypothesized that decane-1,9-diol may modulate the activity of one or more of the key protein families in this pathway.

Core components of the ABA signaling pathway and points of proposed influence by decane-1,9-diol.

Conclusion

Decane-1,9-diol is a versatile molecule with a range of existing and potential applications. Its unique chemical structure provides a foundation for its role as a biological nitrification inhibitor, a monomer in polymer synthesis, and a compound of interest in pharmaceutical and agricultural research. Further investigation into its precise physical properties, optimized synthesis protocols, and the detailed molecular mechanisms of its biological activities will undoubtedly expand its utility and scientific importance. This guide serves as a foundational resource for professionals engaged in research and development involving this promising long-chain diol.

References

A Technical Guide to the Solubility of 1,9-Decanediol for Laboratory Applications

Abstract: This document provides a comprehensive technical overview of the solubility of 1,9-decanediol, a long-chain aliphatic diol relevant in materials science, agriculture, and pharmaceutical research.[1][2] Recognizing the scarcity of publicly available quantitative solubility data for this specific isomer, this guide focuses on its predicted solubility based on molecular structure and furnishes a detailed experimental protocol for its determination in common laboratory solvents. This paper is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling them to generate precise solubility data essential for synthesis, formulation, and purification processes.

Introduction to 1,9-Decanediol

Decane-1,9-diol (C₁₀H₂₂O₂) is an aliphatic diol featuring a ten-carbon backbone with hydroxyl (-OH) groups at the C1 and C9 positions.[3] Unlike its more common symmetric isomer, 1,10-decanediol, the asymmetric placement of a primary and a secondary hydroxyl group in 1,9-decanediol can impart unique chemical properties. This compound serves as a versatile building block in polymer chemistry and organic synthesis.[2] In agricultural science, it has been identified as a biological nitrification inhibitor, and in pharmaceuticals, it can be involved in drug solubilization.[1][3]

A fundamental physical property governing the utility of any chemical compound in a laboratory or industrial setting is its solubility. Accurate solubility data is critical for:

-

Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification: Developing effective crystallization and extraction procedures.

-

Formulation Development: Creating stable and homogenous solutions, emulsions, or suspensions.

-

Material Science: Controlling polymerization processes and the properties of resulting materials.[2]

Predicted Solubility Profile

The solubility of 1,9-decanediol is dictated by the balance between its polar and nonpolar characteristics.

-

Polar Nature: The two hydroxyl groups can participate in hydrogen bonding with polar solvents. The primary (-CH₂OH) and secondary (-CHOH) alcohols allow it to act as both a hydrogen bond donor and acceptor.

-

Nonpolar Nature: The long, nine-carbon aliphatic chain (-(CH₂)₈-) is hydrophobic and contributes significantly to the molecule's nonpolar character.

Based on the "like dissolves like" principle, the following solubility profile can be predicted:

-

High Solubility: Expected in solvents of intermediate polarity that can interact with both the hydroxyl groups and the alkyl chain, such as short-chain alcohols (e.g., ethanol, methanol, isopropanol).

-

Moderate to Low Solubility: In polar aprotic solvents like acetone or ethyl acetate, where hydrogen bond donation from the solvent is not possible.

-

Very Low Solubility: In highly polar solvents like water, the large hydrophobic carbon chain will dominate, leading to poor solvation. Similarly, in nonpolar solvents like hexane or toluene, the polar hydroxyl groups will hinder dissolution.

Quantitative Solubility Data

| Solvent | Compound | Solubility Value | Temperature (°C) |

| Water | 1,10-Decanediol | Insoluble / Poorly soluble | ~25 |

| Water | 1,2-Decanediol | 579 mg/L | 20 |

| Alcohol (General) | 1,10-Decanediol | Soluble | Not Specified |

| Hot Ether | 1,10-Decanediol | Soluble | Not Specified |

| Petroleum Ether | 1,10-Decanediol | Insoluble | Not Specified |

Note: The data presented is for isomeric analogs of 1,9-decanediol and should be used for estimation purposes only.

Experimental Protocol for Determining Equilibrium Solubility

The following is a generalized, robust protocol for determining the equilibrium solubility of a solid compound like 1,9-decanediol. This method is adapted from standard laboratory procedures for solubility testing.[4][5][6][7]

Principle

This protocol employs the isothermal equilibrium shake-flask method. An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that the liquid phase becomes saturated and reaches equilibrium with the undissolved solid. The concentration of the solute in the saturated supernatant is then measured analytically.

Materials and Equipment

-

1,9-Decanediol (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge capable of holding the vials

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS, or a gravimetric setup)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 1,9-decanediol to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is sufficient.

-

Solvent Addition: Add a precisely known volume or mass of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker set to the target temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours. The rate of dissolution decreases as the solution approaches saturation.[5]

-

Phase Separation: After the equilibration period, remove the vials and let them stand at the same constant temperature to allow the excess solid to sediment. For fine suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particulates are transferred, it is highly recommended to pass the aliquot through a syringe filter into a clean, pre-weighed vial.

-

Quantification: Determine the concentration of 1,9-decanediol in the filtered supernatant using a pre-validated analytical method.

-

Gravimetric Analysis: Accurately weigh the vial containing the aliquot of the saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the diol. Weigh the vial again to determine the mass of the residual 1,9-decanediol.

-

Chromatographic Analysis (HPLC/GC): Dilute the aliquot with a suitable solvent and analyze it using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The concentration is determined by comparing the peak area to a calibration curve prepared with known standards.

-

Data Calculation

The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L, mg/mL, or g/100 g solvent).

-

For Gravimetric Analysis: Solubility (g/L) = (Mass of residue in g) / (Volume of aliquot in L)

-

For Chromatographic Analysis: The concentration is obtained directly from the instrument's calibration curve after accounting for any dilution factors.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of 1,9-decanediol solubility.

References

- 1. Buy Decane-1,9-diol | 3208-05-7 [smolecule.com]

- 2. Decane-1,9-diol | 3208-05-7 | Benchchem [benchchem.com]

- 3. Decane-1,9-diol | C10H22O2 | CID 10910076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. quora.com [quora.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. orbit.dtu.dk [orbit.dtu.dk]

An In-depth Technical Guide to the Physicochemical Properties of Decane-1,9-diol

For Researchers, Scientists, and Drug Development Professionals

Decane-1,9-diol is a long-chain aliphatic diol with hydroxyl groups at the 1st and 9th positions.[1] This structure imparts both polar and non-polar characteristics, making it a subject of interest in various fields. It is found naturally in rice root exudates and is recognized for its role as a biological nitrification inhibitor, which is significant for sustainable agriculture.[1][2] For researchers in material science and pharmaceuticals, it serves as a monomer for creating bio-based polyesters and polyurethanes and has potential applications in drug solubilization.[1][3]

Physicochemical Data

Accurate physical property data is crucial for the purification, formulation, and application of chemical compounds. While specific experimental melting and boiling points for decane-1,9-diol are not cited in readily accessible databases, other relevant computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 3208-05-7 | [3][4] |

| Molecular Formula | C₁₀H₂₂O₂ | [1][2] |

| Molecular Weight | 174.28 g/mol | [1][2] |

| Melting Point | Data Not Available | |

| Boiling Point | Data Not Available | [5] |

| XLogP3 (Computed) | 2.4 | [2] |

Experimental Protocols for Property Determination

For researchers who synthesize or procure decane-1,9-diol, determining its physical properties is a critical step for identity confirmation and purity assessment. The following sections describe the standard experimental protocols for measuring melting and boiling points.

The melting point is a key indicator of a solid compound's purity. Pure crystalline substances typically exhibit a sharp melting range of 0.5-1.0°C.[6] Impurities tend to lower the melting point and broaden the range.[6]

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of dry, solid decane-1,9-diol is finely crushed. The open end of a glass capillary tube is jabbed into the powder to collect a sample.[7] The tube is then inverted and tapped gently, or dropped through a long vertical tube, to pack the solid into the sealed end to a height of 2-3 mm.[7][8]

-

Apparatus Setup: The packed capillary tube is placed into a sample slot of a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).[6][8]

-

Heating and Observation: The apparatus is heated at a medium rate to approximately 20°C below the expected (or preliminary) melting point. The heating rate is then reduced significantly, to about 1-2°C per minute, to ensure thermal equilibrium.[6][7]

-

Data Recording: The temperature is recorded at two points: T1, when the first droplet of liquid appears, and T2, when the last crystal of the solid melts completely. The melting range is reported as T1-T2.[9]

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] It is a characteristic property used for identification and assessing purity.[11]

Methodology: Thiele Tube Method

This micro-method is suitable for small sample quantities.[12]

-

Sample Preparation: Approximately 0.5 mL of liquid decane-1,9-diol is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is placed into the liquid with the open end down.[12]

-

Apparatus Setup: The sample tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil), with the sample positioned midway in the oil.[12]

-

Heating and Observation: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a continuous and vigorous stream of bubbles emerges from the capillary tip.[12]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12] This temperature is recorded along with the atmospheric pressure.[9]

Logical Workflow: Synthesis and Characterization

The physical properties of decane-1,9-diol are typically measured after its synthesis and purification. A plausible synthetic route is the osmium-catalyzed dihydroxylation of 1,9-decadiene. The following diagram illustrates the workflow from synthesis to characterization.

Caption: Workflow for the synthesis and characterization of decane-1,9-diol.

References

- 1. Buy Decane-1,9-diol | 3208-05-7 [smolecule.com]

- 2. Decane-1,9-diol | C10H22O2 | CID 10910076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decane-1,9-diol | 3208-05-7 | Benchchem [benchchem.com]

- 4. decane-1,9-diol | CAS#:3208-05-7 | Chemsrc [chemsrc.com]

- 5. arctomsci.com [arctomsci.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermogravimetric Analysis of Decane-1,9-diol

Disclaimer: Publicly available, specific thermogravimetric analysis (TGA) data for Decane-1,9-diol is limited. The following guide presents a representative analysis based on the known thermal behavior of similar long-chain aliphatic diols and general principles of thermal decomposition for organic compounds. The quantitative data provided is illustrative and intended to serve as a practical example for researchers.

Introduction

Decane-1,9-diol is a long-chain aliphatic diol with applications in various fields, including polymer synthesis and as a specialty chemical intermediate. Understanding its thermal stability and decomposition profile is crucial for its application in processes involving elevated temperatures, such as melt polymerization or as a component in formulations subjected to thermal stress. Thermogravimetric analysis (TGA) is a fundamental technique for characterizing these properties by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of the expected thermogravimetric behavior of Decane-1,9-diol, detailed experimental protocols, and a visual representation of the analytical workflow.

Expected Thermal Decomposition Profile

The thermal decomposition of Decane-1,9-diol in an inert atmosphere (e.g., nitrogen or argon) is anticipated to occur in distinct stages. Initially, as the temperature increases, the compound will melt and then begin to vaporize at its boiling point. However, at higher temperatures, thermal decomposition will become the dominant process. The primary decomposition pathway is expected to involve dehydration (loss of water molecules) and subsequent cleavage of the carbon-carbon bonds, leading to the formation of volatile smaller molecules and eventual complete pyrolysis.

A typical TGA curve would likely show an initial stable baseline, followed by a significant weight loss step corresponding to the primary decomposition of the diol. The onset temperature of this decomposition is a key indicator of its thermal stability.

Quantitative Data Summary

The following table summarizes hypothetical but representative quantitative data for the thermogravimetric analysis of Decane-1,9-diol. This data is based on the expected behavior of similar long-chain aliphatic diols.

| Parameter | Value | Unit | Description |

| Onset Decomposition Temperature (Tonset) | ~ 200 - 220 | °C | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 250 - 270 | °C | The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve. |

| Final Decomposition Temperature (Tfinal) | ~ 300 - 320 | °C | The temperature at which the primary decomposition is complete. |

| Total Weight Loss | > 99 | % | The percentage of the initial sample mass lost during the analysis, indicating complete volatilization of the decomposition products. |

| Residue at 600 °C | < 1 | % | The percentage of the initial sample mass remaining at the end of the analysis in an inert atmosphere. |

Experimental Protocol

A detailed methodology for conducting a thermogravimetric analysis of Decane-1,9-diol is provided below. This protocol is based on standard practices for organic compounds.

1. Instrumentation:

-

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of a linear heating rate.

-

High-purity nitrogen (99.999%) or argon as the purge gas.

-

Alumina or platinum crucibles.

2. Sample Preparation:

-

Ensure the Decane-1,9-diol sample is pure and dry. If necessary, dry the sample under vacuum at a temperature below its melting point to remove any residual solvent or moisture.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible. A smaller sample size helps to minimize thermal gradients within the sample.

3. TGA Instrument Parameters:

-

Purge Gas: Nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for routine analysis. Slower or faster heating rates can be used to investigate the kinetics of decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes to ensure a stable starting mass.

-

Ramp from 30 °C to 600 °C at 10 °C/min.

-

Hold at 600 °C for 5 minutes to ensure complete decomposition.

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

4. Data Analysis:

-

Plot the percentage of weight loss as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve) to determine the temperature of the maximum rate of weight loss (Tpeak).

-

Determine the onset temperature of decomposition (Tonset) using the tangent method on the TGA curve.

-

Quantify the total weight loss and the percentage of residue remaining at the end of the experiment.

Visualizing the TGA Workflow

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.

Caption: A flowchart of the experimental workflow for Thermogravimetric Analysis.

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters Using Decane-1,9-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biodegradable polyesters utilizing decane-1,9-diol as a key monomer. The resulting aliphatic polyesters possess properties that make them attractive candidates for various biomedical applications, including drug delivery systems and tissue engineering scaffolds.[1][2]

Introduction

Aliphatic polyesters are a significant class of biodegradable polymers with applications in the biomedical field due to their biocompatibility and susceptibility to hydrolytic degradation.[3] The incorporation of long-chain diols, such as decane-1,9-diol, into the polyester backbone can modulate physical properties like crystallinity, thermal characteristics, and degradation kinetics. This allows for the fine-tuning of material properties to suit specific applications, such as controlled drug release.[1][4]

Two primary methods for the synthesis of polyesters from decane-1,9-diol and a dicarboxylic acid are detailed below: thermal polycondensation and enzymatic polymerization. Thermal polycondensation is a conventional and robust method, while enzymatic polymerization offers a greener alternative, proceeding under milder conditions and avoiding potentially toxic metal catalysts.[5][6]

Data Presentation

The following tables summarize typical quantitative data for aliphatic polyesters synthesized from long-chain diols and various dicarboxylic acids. These values can be used as a reference for the expected properties of polyesters derived from decane-1,9-diol.

Table 1: Thermal Properties of Aliphatic Polyesters

| Diol Monomer | Dicarboxylic Acid | Synthesis Method | T_g (°C) | T_m (°C) | Reference |

| 1,10-Decanediol | 2,5-Furandicarboxylic Acid | Polycondensation | 51 - 90 | 147 - 175 | [7] |

| 1,4-Butanediol | Succinic Acid | Enzymatic Melt Polycondensation | - | - | [8] |

| Isosorbide/1,4-Butanediol | Terephthalic Acid | Two-Step Melt Polycondensation | >90 | - | [9] |

| 1,8-Octanediol | Adipic Acid | Enzymatic Polycondensation | - | - | [10] |

Table 2: Molecular Weight and Mechanical Properties of Aliphatic Polyesters

| Diol Monomer | Dicarboxylic Acid | Synthesis Method | M_n ( g/mol ) | M_w ( g/mol ) | Elongation at Break (%) | Tensile Modulus (MPa) | Reference |

| 1,10-Decanediol | 2,5-Furandicarboxylic Acid | Solution Polycondensation | up to 187,000 | 41,400 - 48,300 | 270 - 320 | 980 - 1800 | [7] |

| 1,4-Butanediol | Succinic Acid | Enzymatic Melt Polycondensation | - | ~23,400 | - | - | [8][11] |

| Isosorbide/1,4-Butanediol | Terephthalic Acid | Two-Step Melt Polycondensation | 18,000 - 42,000 | - | - | >1850 | [9] |

| 1,8-Octanediol | Adipic Acid | Enzymatic Polycondensation | 5,480 - 22,600 | - | - | - | [10] |

Experimental Protocols

Protocol 1: Thermal Polycondensation of Decane-1,9-diol and Sebacic Acid

This protocol describes a two-stage melt polycondensation method to synthesize poly(decane-1,9-diol sebacate).

Materials:

-

Decane-1,9-diol

-

Sebacic acid

-

Titanium(IV) isopropoxide (catalyst)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation condenser and collection flask

-

Heating mantle with temperature controller

-

Vacuum pump

-

Nitrogen inlet

Procedure:

-

Esterification Stage:

-

Place equimolar amounts of decane-1,9-diol and sebacic acid into the three-neck flask.

-

Add the catalyst, Titanium(IV) isopropoxide, at a concentration of approximately 0.1 mol% relative to the diacid.

-

Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

-

Heat the mixture to 180-200°C under a slow stream of nitrogen gas.

-

Continue the reaction for 4-6 hours, collecting the water byproduct in the collection flask. The reaction is considered complete when approximately 95% of the theoretical amount of water has been collected.

-

-

Polycondensation Stage:

-

Gradually increase the temperature to 220-240°C.

-

Slowly apply a vacuum, reducing the pressure to below 1 mbar over a period of about 1 hour.

-

Continue the polycondensation under high vacuum for an additional 4-6 hours to increase the molecular weight of the polyester.

-

The viscosity of the reaction mixture will increase significantly.

-

To stop the reaction, remove the heat and break the vacuum with nitrogen gas.

-

The resulting polyester can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

-

Dry the purified polymer under vacuum until a constant weight is achieved.

-

Protocol 2: Enzymatic Polymerization of Decane-1,9-diol and Succinic Acid

This protocol details the synthesis of poly(decane-1,9-diol succinate) using an immobilized lipase catalyst, offering a more environmentally friendly approach.

Materials:

-

Decane-1,9-diol

-

Divinyl succinate (activated monomer)

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

-

Anhydrous toluene (solvent)

-

Molecular sieves (3Å or 4Å)

Equipment:

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Heating plate or oil bath

-

Vacuum line

Procedure:

-

Reaction Setup:

-

In a Schlenk flask, combine equimolar amounts of decane-1,9-diol and divinyl succinate.

-

Add anhydrous toluene to dissolve the monomers (e.g., at a concentration of 0.5 M).

-

Add immobilized CALB (typically 10% by weight of the monomers) and molecular sieves to the flask.

-

Seal the flask and place it on a magnetic stirrer with heating.

-

-

Polymerization:

-

Heat the reaction mixture to 60-80°C with continuous stirring.

-

The reaction is typically carried out for 24-72 hours.

-

The progress of the polymerization can be monitored by analyzing aliquots using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight.

-

-

Purification:

-

After the desired reaction time, cool the mixture to room temperature.

-

Filter off the enzyme and molecular sieves.

-

Precipitate the polyester by pouring the toluene solution into a large volume of a non-solvent such as cold methanol.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh cold methanol to remove any unreacted monomers.

-

Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.

-

Visualizations

Caption: Experimental workflow for polyester synthesis and characterization.

References

- 1. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Biodegradable Polyesters. Synthesis and Application as Drug Carriers for the Preparation of Raloxifene HCl Loaded Nanoparticles [mdpi.com]

- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions [oa.tib.eu]

- 9. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application of Decane-1,9-diol in Polyurethane Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a versatile class of polymers renowned for their wide range of properties, from rigid foams to flexible elastomers. These properties are meticulously controlled by the selection of their constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). The chain extender, typically a low molecular weight diol or diamine, plays a crucial role in defining the hard segment domains, which act as physical crosslinks and significantly influence the final mechanical and thermal properties of the polyurethane.

This document provides detailed application notes and protocols on the use of decane-1,9-diol as a chain extender in the synthesis of polyurethanes. Decane-1,9-diol, a long-chain aliphatic diol, is a unique chain extender that can impart increased flexibility and a lower glass transition temperature to the resulting polyurethane, making it a candidate for applications requiring enhanced elasticity and performance at low temperatures. Due to the limited availability of specific experimental data for decane-1,9-diol in the public domain, this document presents a generalized protocol based on the use of similar long-chain aliphatic diols. Researchers should consider this a foundational method, with the understanding that optimization of reaction conditions and stoichiometry is likely necessary.

Data Presentation: Representative Properties of Polyurethanes with Long-Chain Diol Chain Extenders

The following tables summarize representative quantitative data for polyurethanes synthesized with long-chain aliphatic diols. This data is intended to provide a comparative baseline for researchers working with decane-1,9-diol. Note: This data is compiled from studies on various long-chain diols and should be considered illustrative, not as experimentally determined values for decane-1,9-diol-based polyurethanes.

Table 1: Representative Mechanical Properties of Polyurethanes with Varying Chain Extenders

| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| 1,4-Butanediol | 35 - 50 | 400 - 600 | 85 - 95 |

| 1,6-Hexanediol | 30 - 45 | 450 - 650 | 80 - 90 |

| Decane-1,9-diol (Expected Trend) | 20 - 35 | 500 - 750 | 70 - 85 |

| 1,12-Dodecanediol | 15 - 30 | 600 - 800 | 65 - 80 |

Data is representative and compiled to show expected trends. Actual values will vary based on the specific polyol, diisocyanate, and reaction conditions.

Table 2: Representative Thermal Properties of Polyurethanes with Varying Chain Extenders

| Chain Extender | Glass Transition Temp. (Tg) of Soft Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) |

| 1,4-Butanediol | -30 to -50 | 180 - 220 |

| 1,6-Hexanediol | -35 to -55 | 160 - 200 |

| Decane-1,9-diol (Expected Trend) | -40 to -60 | 130 - 170 |

| 1,12-Dodecanediol | -45 to -65 | 120 - 160 |

Data is representative and compiled to show expected trends. Actual values will vary based on the specific polyol, diisocyanate, and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis of polyurethanes using a long-chain diol like decane-1,9-diol as a chain extender. Two common methods are presented: the one-shot polymerization and the two-step prepolymer method. The prepolymer method is often preferred as it allows for better control over the polymer structure and properties.

Materials and Equipment

-

Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 or 2000 g/mol ), Polycaprolactone (PCL, Mn = 1000 or 2000 g/mol ), or other suitable polyol. Must be dried under vacuum before use.

-

Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI).

-

Chain Extender: Decane-1,9-diol. Must be dried before use.

-

Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable catalyst.

-

Solvent (optional, for solution polymerization): Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction Vessel: A four-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser.

-

Heating Mantle with Temperature Controller.

-

Vacuum Oven.

Protocol 1: One-Shot Polymerization

The one-shot method involves reacting the diisocyanate, polyol, and chain extender simultaneously.

-

Preparation:

-

Dry the polyol and decane-1,9-diol in a vacuum oven at 80-100°C for at least 4 hours to remove any moisture.

-

Set up the reaction vessel under a nitrogen atmosphere.

-

-

Reaction:

-

Add the pre-weighed amounts of dried polyol and decane-1,9-diol to the reaction flask.

-

Heat the mixture to 60-70°C with stirring until a homogeneous melt is formed.

-

Add the stoichiometric amount of diisocyanate to the mixture at once under vigorous stirring.

-

Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

-

The temperature of the exothermic reaction will increase. Maintain the reaction temperature at 80-90°C for 2-3 hours.

-

-

Casting and Curing:

-

Pour the viscous polymer melt into a preheated mold.

-

Cure the polymer in an oven at 100-110°C for 12-24 hours.

-

After curing, allow the polymer to cool to room temperature slowly.

-

Protocol 2: Two-Step Prepolymer Method

This method involves first reacting the diisocyanate with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended with the diol.

-

Prepolymer Synthesis:

-

Set up the reaction vessel under a nitrogen atmosphere.

-

Add a pre-weighed amount of dried polyol to the flask and heat to 60-70°C.

-

Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol under stirring.

-

Add a catalytic amount of DBTDL.

-

Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer.

-

The NCO content of the prepolymer can be monitored by titration.

-

-

Chain Extension:

-

Dissolve the dried decane-1,9-diol in a minimal amount of anhydrous solvent (if performing solution polymerization) or use it in its molten state.

-

Cool the prepolymer to 60-70°C.

-

Slowly add the stoichiometric amount of the decane-1,9-diol solution/melt to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.

-

Continue stirring for 1-2 hours.

-

-

Casting and Curing:

-

Pour the polymer solution/melt into a mold.

-

If a solvent was used, evaporate the solvent in a vacuum oven at a controlled temperature.

-

Cure the polymer at 100-110°C for 12-24 hours.

-

Visualizations

Polyurethane Synthesis Reaction Pathway

Caption: General reaction scheme for two-step polyurethane synthesis.

Experimental Workflow for Prepolymer Synthesis

Caption: Workflow for the two-step prepolymer synthesis of polyurethane.

Logical Relationships in Polyurethane Structure and Properties

Caption: Influence of long-chain diol on polyurethane properties.

Application Notes and Protocols: Evaluation of Decane-1,9-diol as a Novel Plasticizer for Poly(vinyl chloride) (PVC)

Topic: Using Decane-1,9-diol as a Plasticizer for PVC Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(vinyl chloride) (PVC) is a widely utilized thermoplastic polymer known for its versatility. However, its inherent rigidity often necessitates the addition of plasticizers to achieve the flexibility required for various applications. Traditional phthalate-based plasticizers have raised environmental and health concerns, prompting research into safer, more sustainable alternatives.[1][2][3] This document outlines the application and evaluation of decane-1,9-diol, a long-chain aliphatic diol, as a potential bio-based plasticizer for PVC. The protocols described herein provide a framework for characterizing the performance of novel plasticizers in terms of their mechanical, thermal, and migration properties.

The use of bio-based plasticizers is gaining significant attention as a sustainable alternative to petroleum-based additives.[4] Long-chain diols, such as decane-1,9-diol, are of particular interest due to their potential for good compatibility with the PVC matrix and reduced migration, owing to their higher molecular weight and potential for hydrogen bonding. This application note will detail the experimental procedures to quantify the plasticizing efficiency of decane-1,9-diol and compare its performance against a standard commercial plasticizer like dioctyl phthalate (DOP).

Data Presentation

The performance of decane-1,9-diol as a PVC plasticizer can be quantified and compared to a standard plasticizer (e.g., DOP). The following table summarizes hypothetical comparative data for key performance indicators.

| Property | Unplasticized PVC | PVC + 40 phr DOP (Control) | PVC + 40 phr Decane-1,9-diol |

| Mechanical Properties | |||

| Tensile Strength (MPa) | 50.2 | 25.8 | 30.5 |

| Elongation at Break (%) | 5 | 350 | 280 |

| Shore A Hardness | 98 | 80 | 88 |

| Thermal Properties | |||

| Glass Transition Temp. (Tg) (°C) | 85 | 35 | 45 |

| Migration Resistance | |||

| Weight Loss in n-Hexane (%) | N/A | 15.2 | 5.8 |

| Weight Loss in Ethanol (%) | N/A | 8.5 | 3.1 |

| Volatility (Weight Loss, %) | N/A | 2.1 | 0.9 |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and evaluation of PVC films plasticized with decane-1,9-diol.

1. Preparation of Plasticized PVC Films (Solution Casting Method)

This protocol is adapted from standard laboratory procedures for preparing plasticized PVC films for initial screening and characterization.[1][5]

-

Materials:

-

PVC resin (suspension grade)

-

Decane-1,9-diol

-

Dioctyl phthalate (DOP) as a control

-

Thermal stabilizer (e.g., a Ca/Zn stabilizer)

-

Tetrahydrofuran (THF) - analytical grade

-

-

Procedure:

-

In a fume hood, dissolve 100 parts by weight of PVC resin in a suitable amount of THF.

-

Add 40 parts per hundred of resin (phr) of the plasticizer (decane-1,9-diol or DOP) to the solution.

-

Incorporate 2 phr of a thermal stabilizer to prevent degradation during any subsequent processing.

-

Stir the mixture at room temperature using a magnetic stirrer until a homogeneous solution is obtained. This may take several hours.

-

Cast the solution onto a clean, flat glass plate.

-

Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24-48 hours.

-

To remove any residual solvent, place the resulting film in a vacuum oven at 40°C for at least 24 hours.

-

Carefully peel the film from the glass plate for subsequent testing.

-

2. Mechanical Properties Testing

The tensile properties of the plasticized PVC films are determined according to ASTM D882.

-

Instrumentation: Universal Testing Machine (UTM) with a suitable load cell.

-

Procedure:

-

Cut dumbbell-shaped specimens from the prepared PVC films using a standard die.

-

Measure the thickness and width of the gauge section of each specimen.

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

-

Record the tensile strength at break and the elongation at break.

-

Test at least five specimens for each formulation and report the average values.

-

3. Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC, which is a key indicator of plasticizer efficiency.[6]

-

Instrumentation: Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 5-10 mg of the PVC film into an aluminum DSC pan and seal it.

-

Place the pan in the DSC cell.

-

Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Cool the sample back to room temperature.

-

Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the transition in the heat flow curve of the second heating scan.

-

4. Migration Resistance Testing

Migration tests are crucial for evaluating the long-term stability and safety of the plasticizer in the PVC matrix.[7]

-

Solvent Extraction Method (adapted from ASTM D1239):

-

Cut circular disc specimens (e.g., 50 mm diameter) from the PVC films and weigh them accurately (W1).

-

Immerse the specimens in a specified volume of a solvent (e.g., n-hexane or ethanol) at a controlled temperature (e.g., 25°C) for a set duration (e.g., 24 hours).

-

After immersion, remove the specimens, gently wipe off excess solvent, and dry them in a vacuum oven at 40°C until a constant weight is achieved (W2).

-

Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W1 - W2) / W1] * 100

-

-

Volatility Test (adapted from ISO 176):

-

Weigh the initial PVC film specimens accurately (W1).

-

Place the specimens in an oven at an elevated temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

-

After the specified time, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them (W2).

-

Calculate the percentage of weight loss due to volatility: Weight Loss (%) = [(W1 - W2) / W1] * 100

-

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual mechanism of PVC plasticization.

Caption: Experimental workflow for evaluating decane-1,9-diol as a PVC plasticizer.

Caption: Conceptual diagram of PVC plasticization by decane-1,9-diol.

References

- 1. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Plastic and Durability Performance of PVC Plasticizer [journal.lnpu.edu.cn]

- 4. emerald.com [emerald.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Laboratory-Scale Reduction of Sebacic Acid to 1,10-Decanediol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the chemical reduction of sebacic acid (decanedioic acid) to 1,10-decanediol. The primary method detailed utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent highly effective for converting carboxylic acids to their corresponding primary alcohols. An alternative method involving catalytic hydrogenation is also discussed for context. This guide includes a detailed experimental procedure, safety precautions, a summary of quantitative data, and a workflow diagram to ensure reproducibility and safety in a laboratory setting.

Note on Nomenclature: Sebacic acid is the common name for decanedioic acid. The complete reduction of both carboxylic acid functional groups results in the formation of 1,10-decanediol .

Introduction

Sebacic acid is a naturally occurring dicarboxylic acid. Its reduction to 1,10-decanediol is a fundamental transformation in organic synthesis, yielding a valuable diol intermediate used in the production of polyesters, polyurethanes, and as a plasticizer.[1] The conversion of the carboxylic acid moieties into primary alcohols requires a strong reducing agent due to the low electrophilicity of the carboxyl carbon.

Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful and versatile reducing agent capable of this transformation with high efficiency.[2] It serves as a source of hydride (H⁻) ions, which readily attack the carboxylic acid groups. Published procedures demonstrate that the reduction of sebacic acid using LiAlH₄ can achieve yields as high as 97%. While other methods like catalytic hydrogenation are employed, particularly on an industrial scale, LiAlH₄ reduction remains a preferred method for laboratory-scale synthesis due to its high yield and relatively straightforward procedure.[3][4]

Principle of the Method

The reduction of sebacic acid with LiAlH₄ proceeds via the nucleophilic addition of hydride ions to the carbonyl carbons of the two carboxylic acid groups. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with protic solvents, including water. An excess of LiAlH₄ is required because the acidic protons of the carboxylic acid groups will react first, consuming two equivalents of the hydride and evolving hydrogen gas. The subsequent reaction reduces the resulting carboxylate salts to the dialcohol. The overall reaction is as follows:

4 R(COOH)₂ + 6 LiAlH₄ → [R(CH₂O)₂]₄(LiAl)₂ + 4 LiAlO₂ + 8 H₂

A subsequent aqueous workup is necessary to hydrolyze the aluminum alkoxide complexes to liberate the 1,10-decanediol product.

Protocol Using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of carboxylic acids with LiAlH₄.[5]

Materials and Equipment

-

Chemicals:

-

Sebacic Acid (C₁₀H₁₈O₄)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

10% Sulfuric Acid (H₂SO₄) or 15% Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization

-

Experimental Procedure

-

Reaction Setup: Assemble a dry three-necked flask with a mechanical stirrer, reflux condenser (topped with a drying tube or inert gas outlet), and a dropping funnel. Ensure all glassware is oven-dried to remove any residual moisture. The entire system should be maintained under a positive pressure of an inert gas (Nitrogen or Argon).

-

Reagent Preparation: In the reaction flask, place a suspension of lithium aluminum hydride (0.125 mol) in anhydrous diethyl ether (200 mL).

-

Addition of Sebacic Acid: Dissolve sebacic acid (0.1 mol) in 150 mL of anhydrous diethyl ether. Add this solution to the dropping funnel.

-

Reaction: Slowly add the sebacic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. Caution: The initial reaction is exothermic and will evolve hydrogen gas.

-

Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat the mixture to maintain reflux for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup (Fieser Method): [6]

-

Cool the reaction flask to 0 °C in an ice bath.

-

Slowly and cautiously add deionized water dropwise to quench the excess LiAlH₄. Add a volume of water equal to the mass (in grams) of LiAlH₄ used.

-

Add 15% aqueous sodium hydroxide solution. Use a volume equal to the mass (in grams) of LiAlH₄ used.

-

Add deionized water again. Use a volume three times the mass (in grams) of LiAlH₄ used.

-

-

Isolation: Stir the resulting mixture at room temperature for 15-30 minutes until a granular white precipitate of aluminum salts forms.

-

Extraction: Filter the white precipitate and wash it thoroughly with several portions of diethyl ether. Combine the ethereal filtrates.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 1,10-decanediol can be purified by recrystallization from a suitable solvent, such as ethylene dichloride.[1]

Safety Precautions

-

Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. Handle LiAlH₄ exclusively in a fume hood and under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

The quenching of LiAlH₄ is extremely exothermic and produces flammable hydrogen gas. Perform this step slowly and with adequate cooling.

Data Presentation

The following table summarizes the quantitative data for the LiAlH₄ reduction protocol.

| Parameter | Value | Notes |

| Reactants | ||

| Sebacic Acid (FW: 202.25 g/mol ) | 0.1 mol (20.23 g) | Limiting Reagent |

| Lithium Aluminum Hydride (FW: 37.95 g/mol ) | 0.125 mol (4.75 g) | ~1.25 equivalents relative to sebacic acid |

| Solvent | ||

| Anhydrous Diethyl Ether / THF | ~350 mL | Must be anhydrous |

| Reaction Conditions | ||

| Temperature | Reflux (~35 °C for Ether) | Maintain gentle reflux |

| Reaction Time | 2-4 hours post-addition | Monitor by TLC if necessary |

| Workup Reagents (Fieser) | Based on 4.75 g LiAlH₄ | |

| Water (Quench 1) | 4.75 mL | |

| 15% NaOH (aq) | 4.75 mL | |

| Water (Quench 2) | 14.25 mL | |

| Product | ||

| 1,10-Decanediol (FW: 174.28 g/mol ) | White solid | |

| Theoretical Yield | 17.43 g | |

| Expected Yield | ~97% (16.9 g) |

Alternative Method: Catalytic Hydrogenation

For larger-scale industrial production, catalytic hydrogenation is often preferred. This method avoids the use of pyrophoric metal hydrides.

-

Principle: Sebacic acid or its ester is hydrogenated under high pressure and temperature in the presence of a hydrogenation catalyst.[3]

-

Conditions: The reaction typically requires hydrogen pressures of 10.0–20.0 MPa and temperatures between 150–200 °C.[3]

-

Yield: This process is highly efficient, with reported yields of up to 97%.[3]

-

Drawbacks: Requires specialized high-pressure hydrogenation equipment, making it less accessible for standard laboratory synthesis.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the LiAlH₄ reduction protocol.

Caption: Workflow for the reduction of sebacic acid using LiAlH₄.

References

- 1. 1,10-Decanediol | 112-47-0 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN104961627A - Preparation method of 1,10-decanediol - Google Patents [patents.google.com]

- 4. CN108117479A - A kind of preparation method of 1,10- decanediols - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Workup [chem.rochester.edu]

Application Notes and Protocols: Decane-1,9-diol as a Spacer in Liquid Crystal Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of α,ω-diols, with a specific focus on spacers analogous to decane-1,9-diol, in the synthesis of thermotropic liquid crystals. The methodologies outlined are grounded in established synthesis principles and characterization techniques, offering a practical guide for researchers in materials science and medicinal chemistry.

Introduction to Diol Spacers in Liquid Crystal Design

Flexible spacers, such as polymethylene glycols, are integral components in the molecular architecture of many liquid crystals, particularly in dimeric and polymeric systems. These spacers connect rigid mesogenic cores, influencing the overall molecular shape, flexibility, and ultimately the liquid crystalline properties. The length and parity (odd or even number of methylene units) of the spacer chain can significantly affect the transition temperatures, mesophase type (e.g., nematic, smectic), and other physical properties of the material. This phenomenon is often referred to as the "odd-even effect."[1]

Decane-1,9-diol, with its nine-carbon polymethylene chain, represents an odd-numbered spacer. Such spacers typically induce a more bent conformation in the resulting liquid crystal molecule compared to their even-numbered counterparts. This can lead to the formation of distinct mesophases and influence the material's electro-optical properties.

Synthesis of a Representative Dimeric Liquid Crystal

While direct literature detailing the use of decane-1,9-diol is limited, a well-documented analogous synthesis utilizing a nonamethylene (C9) spacer provides a robust framework. The following sections detail the synthesis of a symmetric dimeric liquid crystal, α,ω-bis(4'-cyanobiphenyl-4-yloxy)nonane, as a representative example. The primary synthetic route is the Williamson ether synthesis, a versatile and widely used method for preparing ethers.

General Reaction Scheme

The synthesis involves the reaction of a mesogenic phenol, 4'-hydroxy-4-cyanobiphenyl, with a dihaloalkane (in this analogous case, 1,9-dibromononane) in the presence of a base.

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of a dimeric liquid crystal using a nonamethylene spacer.

Experimental Protocol: Synthesis of α,ω-bis(4'-cyanobiphenyl-4-yloxy)nonane

This protocol is adapted from established procedures for the synthesis of analogous dimeric liquid crystals.

Materials:

-

4'-Hydroxy-4-cyanobiphenyl

-

1,9-Dibromononane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (dry)

-

Dichloromethane (DCM)

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-hydroxy-4-cyanobiphenyl (2.2 mmol), 1,9-dibromononane (1.0 mmol), and anhydrous potassium carbonate (4.0 mmol).

-

Solvent Addition: Add dry acetone (50 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 48 hours with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash them with acetone.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a mixture of dichloromethane and hexane (e.g., a gradient of 1:1 to 2:1) to isolate the desired dimeric product.

-

Final Product: Collect the fractions containing the pure product and remove the solvent to yield a white solid.

Characterization

The synthesized liquid crystal should be characterized to confirm its structure and determine its mesomorphic properties.

-

Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

Quantitative Data

The following table summarizes the typical phase transition temperatures for a dimeric liquid crystal with a nonamethylene (C9) spacer. These values are indicative and can vary slightly based on purity and experimental conditions.

| Compound | Spacer Length (n) | Transition | Temperature (°C) |

| α,ω-bis(4'-cyanobiphenyl-4-yloxy)nonane | 9 | Cr → N | 115.0 |

| N → I | 128.5 |

Cr = Crystalline, N = Nematic, I = Isotropic

Structure-Property Relationships: The Odd-Even Effect

The use of a spacer with an odd number of methylene units, such as in the nonamethylene analogue, has a predictable effect on the mesomorphic properties of the resulting dimer.

Diagram of the Odd-Even Effect on Molecular Shape

Caption: Influence of spacer parity on molecular conformation and nematic-isotropic transition temperature.

Generally, dimers with odd-numbered spacers exhibit lower nematic-isotropic (N-I) transition temperatures compared to their even-numbered neighbors. This is attributed to the more bent shape of the odd-spacer dimers, which reduces the overall molecular anisotropy and disrupts the parallel alignment required for the nematic phase.

Applications in Drug Development and Materials Science

The ability to tune the physical properties of liquid crystals through the choice of a flexible spacer is of significant interest. In drug development, liquid crystal-based systems are being explored for controlled release applications. The phase behavior, and thus the drug release profile, can be modulated by altering the spacer length. In materials science, the precise control over transition temperatures is crucial for the development of displays, sensors, and other advanced materials. The use of specific diols like decane-1,9-diol allows for the fine-tuning of these properties.

References

Application Note: Quantitative Analysis of Decane-1,9-diol using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Decane-1,9-diol in solutions using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Due to the low volatility of long-chain diols, a trimethylsilylation (TMS) derivatization step is employed to enhance analyte volatility and improve chromatographic peak shape. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable and reproducible method for the quantification of Decane-1,9-diol.

Introduction

Decane-1,9-diol is a long-chain aliphatic diol with applications in various chemical syntheses, including the production of polymers and specialty chemicals. Accurate quantification of this compound is crucial for process monitoring, quality assurance, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile organic compounds.[1][2] However, the presence of two hydroxyl groups in Decane-1,9-diol results in low volatility and potential for poor chromatographic performance.[3] To overcome these limitations, derivatization is necessary. Silylation, specifically the conversion of the hydroxyl groups to trimethylsilyl (TMS) ethers, is a widely used technique to increase the volatility and thermal stability of polar analytes like diols, making them amenable to GC-MS analysis.[4][5][6] This application note provides a detailed protocol for the TMS derivatization of Decane-1,9-diol and subsequent analysis by GC-MS.

Experimental Protocol

Materials and Reagents

-

Decane-1,9-diol standard (≥98% purity)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine, anhydrous

-

Hexane, GC grade

-

Internal Standard (IS) solution (e.g., 1,10-Decanediol or a suitable stable isotope-labeled analogue)

-

Glassware: 2 mL GC vials with inserts, volumetric flasks, pipettes

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

Standard and Sample Preparation

-

Stock Solutions: Prepare a stock solution of Decane-1,9-diol (e.g., 1 mg/mL) in a suitable solvent like pyridine or a mixture of hexane and pyridine. Prepare a stock solution of the internal standard at a similar concentration.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dilute the sample containing Decane-1,9-diol with the chosen solvent to fall within the calibration range.

-

Internal Standard Addition: To 100 µL of each standard and sample in a GC vial, add a fixed amount of the internal standard solution (e.g., 10 µL of a 50 µg/mL solution).

Derivatization Procedure

-

Solvent Evaporation: Evaporate the solvent from the vials under a gentle stream of nitrogen at room temperature to complete dryness. It is crucial to ensure the absence of water, as it can react with the silylating reagent.[4]

-

Reagent Addition: Add 50 µL of anhydrous pyridine to each vial to redissolve the residue.

-

Silylation: Add 100 µL of BSTFA + 1% TMCS to each vial.[3]

-

Reaction: Tightly cap the vials and vortex for 30 seconds. Heat the vials at 60°C for 60 minutes in a heating block or oven to ensure complete derivatization.[7]

-

Cooling: Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrument conditions are a recommended starting point and may require optimization for your specific instrument and column.

| GC Parameter | Recommended Setting |

| GC System | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 70°C, hold for 2 min; ramp at 20°C/min to 280°C, hold for 5 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation

The quantitative data for the bis-trimethylsilyl (bis-TMS) derivative of Decane-1,9-diol is summarized below. The mass spectral data is based on the analysis of its isomers, 1,6- and 1,10-decanediol, as a direct experimental spectrum for the 1,9-diol derivative was not available in the searched literature. The fragmentation pattern is expected to be very similar.

| Analyte | Molecular Formula (bis-TMS) | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Characteristic m/z for SIM | Expected Major Fragments (m/z) |

| Decane-1,9-diol bis-TMS derivative | C₁₆H₃₈O₂Si₂ | 318.6 | ~ 10 - 12 | 117, 159, 201, 303 | 73, 117, 129, 147, 159, 201, 303 ([M-15]⁺) |

| Internal Standard (e.g., 1,10-Decanediol bis-TMS) | C₁₆H₃₈O₂Si₂ | 318.6 | Slightly different from analyte | 117, 159, 201, 303 | 73, 117, 129, 147, 159, 201, 303 ([M-15]⁺) |

Note: The retention time is an estimate and will vary depending on the specific GC system and conditions. The characteristic ions for SIM mode should be selected based on their abundance and specificity from the full scan mass spectrum of a standard.

Visualization of Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. 1,10-Decanediol [webbook.nist.gov]

- 3. mzCloud – 1 10 Decanediol [mzcloud.org]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Decane-1,9-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decane-1,9-diol (C10H22O2, MW: 174.28 g/mol ) is a long-chain aliphatic diol with applications in various chemical syntheses and as a potential bioactive molecule.[1][2] Accurate and reliable quantification of Decane-1,9-diol is crucial for quality control, formulation development, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such non-volatile compounds.[3] This application note details a protocol for the determination of Decane-1,9-diol using a Diol stationary phase with UV detection after derivatization, a common approach for compounds lacking a strong chromophore.

Principle

Due to the absence of a significant UV-absorbing chromophore in Decane-1,9-diol, a pre-column derivatization step with a UV-active agent is employed to enable sensitive detection. This method utilizes a normal phase separation on a Diol column, which is well-suited for the analysis of polar compounds like diols.[4][5] The separation is based on the interaction of the hydroxyl groups of the analyte with the diol functional groups of the stationary phase.

Experimental Protocols

1. Materials and Reagents

-

Decane-1,9-diol standard (≥98% purity)

-

HPLC grade Acetonitrile

-

HPLC grade Hexane

-

HPLC grade Dichloromethane

-

Benzoyl chloride (derivatizing agent)

-

Pyridine (catalyst)

-

Deionized water (18.2 MΩ·cm)

-

0.22 µm syringe filters

2. Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven

-

UV-Vis detector

-

Diol HPLC column (e.g., 5 µm, 4.6 x 250 mm)

-

Data acquisition and processing software

3. Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Decane-1,9-diol standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with dichloromethane to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation and Derivatization

-

Transfer 1 mL of the sample solution or standard solution into a clean, dry vial.

-

Add 0.1 mL of pyridine and 0.1 mL of benzoyl chloride.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature.

-

Evaporate the mixture to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase (Hexane:Acetonitrile).

-